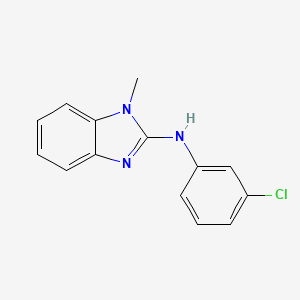

N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine

Description

N-(3-Chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine is a benzodiazole (benzimidazole) derivative featuring a 3-chlorophenyl substituent at the 2-amino position and a methyl group at the 1-position.

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-18-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZWVGCMZYGYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324435 | |

| Record name | N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

630092-51-2 | |

| Record name | N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the condensation of 3-chloroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use as an anticancer agent and in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

N-(3-Chlorophenyl)benzo[d]oxazol-2-amine

- Core Structure : Benzoxazole (oxygen and nitrogen in the heterocycle).

- Synthesis : Microwave-assisted reaction of 3-chloroaniline with 2-chlorobenzoxazole at 140°C for 30 minutes .

- Key Properties: Enhanced electron-withdrawing character due to the oxazole ring. Potential for metal coordination via the oxazole nitrogen.

BT8 and BT16 (Benzothiazole Derivatives)

- Core Structure : Benzothiazole (sulfur and nitrogen in the heterocycle).

- Key Data: Property BT8 BT16 Melting Point (°C) 315–320 279–281 IR Peaks (cm⁻¹) C=N (1641), C-Cl (693), N-H (3520) C=N (1621), C-Cl (693), N-H (3550) Molecular Formula C₂₂H₁₃BrClF₂N₃S₂ C₂₂H₁₅ClN₄O₂S₂ Applications Antifungal/antibacterial agents Not explicitly stated

This may enhance solubility and bioactivity.

Substituted Benzodiazole Derivatives

5-Chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

- Structure : Benzodiazole with a 3-phenylpropyl group at the 1-position and chloro at the 5-position.

- Properties :

1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine

- Structure : Benzodiazole with a 4-chlorobenzyl group at the 1-position.

- Properties :

Substituent Position and Electronic Effects

N-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-amine

- Structure: Benzodiazole with a phenoxyethyl chain at the 2-amino position.

- Synthesis : Likely involves nucleophilic substitution or coupling reactions .

- Applications : Building block for drug discovery due to its flexible ether linkage.

Comparison Insight: The phenoxyethyl group in this analog increases molecular weight and flexibility compared to the rigid 3-chlorophenyl group in the target compound.

Thiazole-Based Analogs

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

- Structure : Thiazole core with a 4-chlorophenyl group and Schiff base substituent.

- Properties: IR Peaks: C=N (1621 cm⁻¹), C-Cl (~693 cm⁻¹) . Potential for optoelectronic applications due to the conjugated Schiff base.

Comparison Insight : Thiazoles generally exhibit lower thermal stability than benzodiazoles, making the target compound more suitable for high-temperature applications.

Biological Activity

N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine, also known as 2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C₁₅H₁₆ClN₃ and a molecular weight of 344.7 g/mol. Its structure includes a benzodiazole moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₃ |

| Molecular Weight | 344.7 g/mol |

| CAS Number | 2648946-41-0 |

| Appearance | Powder |

Antimycobacterial Activity

Recent studies have highlighted the compound's antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Using the microplate Alamar blue assay (MABA), it was found that this compound exhibits promising activity with a minimum inhibitory concentration (MIC) of 0.8 µg/mL. This performance is comparable to standard treatments like isoniazid, indicating its potential as a new antitubercular agent .

Antiproliferative Effects

The compound has also shown antiproliferative effects in various cancer cell lines. For instance, in studies involving triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MCF-7, it demonstrated IC50 values ranging from 10 to 33 nM. These findings suggest that the compound may interfere with tubulin polymerization and exhibit cytotoxic effects through apoptosis induction .

The primary mechanism through which this compound exerts its biological effects appears to involve:

- Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

- DNA Gyrase Inhibition : It may also inhibit DNA gyrase activity, contributing to its antimycobacterial effects .

Study on Antimycobacterial Activity

A study synthesized several derivatives of benzodiazole and evaluated their activities against Mtb. Among them, this compound was highlighted for its robust performance in inhibiting bacterial growth compared to traditional drugs .

Cancer Cell Line Evaluation

In another research effort focusing on breast cancer cells, the compound was tested for its antiproliferative properties. Results indicated significant inhibition of cell growth and induced apoptosis in MCF-7 cells when treated with the compound .

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher yields, minimal byproducts |

| Solvent | DMF or DMSO | Improved solubility of intermediates |

| Catalyst | ZnCl₂ (5–10 mol%) | Accelerates cyclization |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–3.0 ppm). The chloro-substituted phenyl ring shows distinct splitting patterns .

- IR Spectroscopy : Key bands include C-Cl (690–700 cm⁻¹), C=N (1640–1650 cm⁻¹), and N-H stretches (3100–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the benzodiazole backbone .

Q. Example IR Data :

| Functional Group | IR Band (cm⁻¹) | Assignment |

|---|---|---|

| C-Cl | 693 | Aromatic C-Cl stretch |

| C=N | 1641 | Benzodiazole ring |

| N-H | 3520 | Secondary amine |

Basic: What are the primary structural features influencing the compound's reactivity?

Methodological Answer:

Key structural elements:

- Benzodiazole Core : Electron-deficient due to conjugation, facilitating electrophilic substitution at the 5-position .

- 3-Chlorophenyl Group : Enhances lipophilicity and directs regioselectivity in cross-coupling reactions .

- N-Methyl Substituent : Steric hindrance reduces nucleophilic attack on the amine group .

Q. Structural Reactivity Insights :

- The chloro group activates the phenyl ring for meta-substitution in further functionalization .

- Methylation at the 1-position stabilizes the benzodiazole ring against oxidative degradation .

Advanced: How can conflicting NMR data be resolved when characterizing derivatives of this compound?

Methodological Answer:

Strategies :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., N-(2,4-dichlorophenyl) derivatives) .

- Purity Assessment : Use HPLC or TLC (Rf = 0.54 in ACN:MeOH 1:1) to rule out impurities skewing data .

Case Study : Discrepancies in aromatic proton integration (e.g., 7H vs. 6H in ¹H NMR) may arise from tautomerism; deuterated solvent screening (CDCl₃ vs. DMSO-d₆) can clarify .

Advanced: What strategies are recommended for improving the yield of this compound in multi-step syntheses?

Methodological Answer:

Step-Wise Optimization :

Precursor Purification : Recrystallize intermediates (e.g., 3-chloroaniline derivatives) to ≥95% purity .

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps .

Solvent Selection : Use high-boiling solvents (e.g., toluene) for reflux reactions to maintain consistent temperature .

Q. Yield-Enhancing Additives :

| Additive | Function | Example Conditions |

|---|---|---|

| Molecular sieves | Absorb reaction byproducts | 4Å sieves in DMF |

| Triethylamine | Scavenge HCl in condensation | 1.5 equiv, room temperature |

Advanced: How can computational methods be integrated to predict the biological activity of this compound based on its structure?

Methodological Answer:

Approaches :

- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using AutoDock Vina; prioritize poses with ΔG ≤ −8 kcal/mol .

- QSAR Modeling : Train models on benzodiazole derivatives with known IC₅₀ values (e.g., anticancer activity) .

Case Study : Analogous compounds (e.g., triazole-oxadiazole hybrids) show antimicrobial activity via inhibition of DNA gyrase; similar targets can be hypothesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.